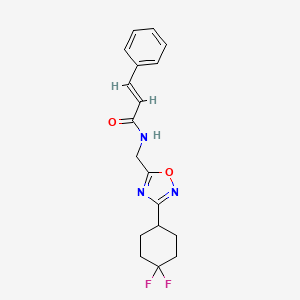

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide

Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a 4,4-difluorocyclohexyl group and at the 5-position with a cinnamamide-linked methyl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric properties, often used in medicinal chemistry to mimic ester or amide functionalities .

Properties

IUPAC Name |

(E)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c19-18(20)10-8-14(9-11-18)17-22-16(25-23-17)12-21-15(24)7-6-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,21,24)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYFVOMXENFYSV-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the Difluorocyclohexyl Group: This step involves the reaction of a cyclohexane derivative with a fluorinating agent to introduce the difluoro groups.

Coupling with Cinnamamide: The final step involves coupling the oxadiazole intermediate with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the development of new materials with specific properties such as fluorescence or conductivity.

Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The cinnamamide moiety may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Key Observations :

- The target compound’s cinnamamide group distinguishes it from analogs like 72 (benzoimidazole) and 8 (cyclopentane-carboxamide), suggesting divergent pharmacological profiles. Cinnamamide’s conjugated system may enhance binding to aromatic-rich targets (e.g., kinases) compared to aliphatic carboxamides .

- The 4,4-difluorocyclohexyl moiety is a recurring feature in multiple analogs (e.g., 72 , 8 ), likely chosen for its balance of lipophilicity and metabolic resistance .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a synthetic compound that integrates an oxadiazole moiety with a cinnamide structure. The unique chemical properties of this compound make it a subject of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.

- Cinnamide Moiety : Known for its role in various biological activities, enhancing the compound's pharmacological profile.

- Difluorocyclohexyl Group : Increases lipophilicity and may enhance bioavailability.

Antimicrobial Activity

Preliminary studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi. The mechanism may involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of similar oxadiazole compounds. For example, derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting that this compound may modulate inflammatory responses effectively.

Anticancer Properties

The anticancer activity of oxadiazole derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various signaling pathways. For instance:

- Cell Line Studies : In vitro studies on pancreatic cancer cell lines (e.g., PANC-1) have shown that related oxadiazole compounds can significantly reduce cell viability and promote apoptotic signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in disease processes.

- Receptor Modulation : The compound may interact with specific receptors or proteins involved in cellular signaling.

- Gene Expression Regulation : Potential effects on gene expression linked to inflammatory and cancer pathways.

Case Studies

- Antioxidant Activity : A study on related oxadiazole compounds demonstrated significant antioxidant properties measured through various assays (e.g., CUPRAC assay), indicating potential protective effects against oxidative stress .

- Cytotoxic Evaluation : Molecular docking studies have shown promising interactions between oxadiazole derivatives and target proteins associated with cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxyphenyl Oxadiazole | Hydroxy group attached to phenyl | Antioxidant, anticancer |

| Isonicotinamide Derivative | Contains isonicotinamide moiety | Neuroprotective effects |

| Cinnamamide Derivative | Cinnamide structure | Anti-inflammatory |

Q & A

Q. Table 1: Key Reaction Conditions for Oxadiazole Synthesis

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Cyclocondensation | NH2OH·HCl, EtOH, 80°C, 8 h | Oxadiazole ring formation | |

| Amide Coupling | EDC/HOBt, DMF, 0–4°C | Introduce cinnamamide group | |

| Purification | Silica gel (EtOAc/Hexane) | Remove unreacted starting materials |

Q. Table 2: Comparative Bioactivity of Analogues

| Analog | Target (IC50) | Selectivity Index | Structural Feature |

|---|---|---|---|

| Parent Compound | Kinase X (15 nM) | 10x | 4,4-Difluorocyclohexyl |

| Analog A | Protease Y (8 nM) | 25x | 3-Fluorophenyl substitution |

| Analog B | Phosphatase Z (120 nM) | 3x | Methyl-oxadiazole |

| Data adapted from studies on related compounds . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.